![molecular formula C23H17F2N3O2 B11030515 2-[(3,4-difluorophenyl)amino]-N-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11030515.png)

2-[(3,4-difluorophenyl)amino]-N-(2-methoxyphenyl)quinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

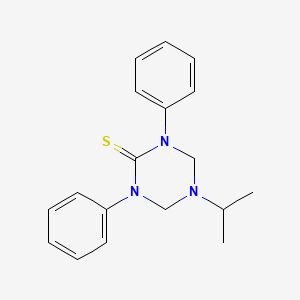

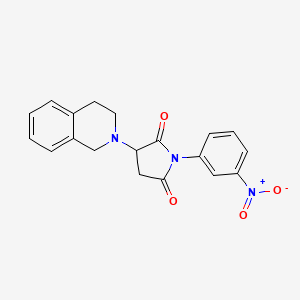

2-[(3,4-difluorophényl)amino]-N-(2-méthoxyphényl)quinoléine-4-carboxamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé se caractérise par la présence d'un noyau quinoléine, substitué par un groupe difluorophényle et un groupe méthoxyphényle, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.

Méthodes De Préparation

La synthèse de 2-[(3,4-difluorophényl)amino]-N-(2-méthoxyphényl)quinoléine-4-carboxamide implique généralement plusieurs étapes, notamment la formation du noyau quinoléine, suivie de l'introduction des groupes difluorophényle et méthoxyphényle. Les voies de synthèse courantes peuvent inclure :

Formation du noyau quinoléine : Cela peut être réalisé par la synthèse de Skraup, où les dérivés de l'aniline réagissent avec le glycérol et l'acide sulfurique en présence d'un agent oxydant.

Introduction des substituants : Les groupes difluorophényle et méthoxyphényle peuvent être introduits par des réactions de substitution aromatique nucléophile, souvent en utilisant des réactifs comme le fluorobenzène et le méthoxybenzène dans des conditions spécifiques.

Couplage final : La dernière étape consiste à coupler la quinoléine substituée avec des groupes carboxamide en utilisant des agents de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).

Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, garantissant des rendements et une pureté plus élevés grâce à des techniques avancées telles que la synthèse en flux continu et les réacteurs automatisés.

Analyse Des Réactions Chimiques

2-[(3,4-difluorophényl)amino]-N-(2-méthoxyphényl)quinoléine-4-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés N-oxyde de quinoléine.

Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium et d'aluminium peuvent convertir le groupe carboxamide en amine.

Hydrolyse : Le groupe carboxamide peut être hydrolysé en milieu acide ou basique pour donner l'acide carboxylique et l'amine correspondants.

Applications De Recherche Scientifique

2-[(3,4-difluorophényl)amino]-N-(2-méthoxyphényl)quinoléine-4-carboxamide a une large gamme d'applications en recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans l'étude des mécanismes de réaction et de la catalyse.

Biologie : Ce composé est utilisé dans le développement de sondes fluorescentes pour l'imagerie et le suivi des processus biologiques.

Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres matériaux ayant des propriétés électroniques spécifiques.

Mécanisme d'action

Le mécanisme d'action de 2-[(3,4-difluorophényl)amino]-N-(2-méthoxyphényl)quinoléine-4-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, il peut se lier à l'ADN ou aux protéines, inhibant leur fonction et conduisant à la mort cellulaire dans les cellules cancéreuses. Le groupe difluorophényle améliore son affinité de liaison et sa spécificité, tandis que le groupe méthoxyphényle améliore sa solubilité et sa biodisponibilité.

Mécanisme D'action

The mechanism of action of 2-(3,4-DIFLUOROANILINO)-N-(2-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to DNA, interfering with the replication process and leading to cell cycle arrest.

Pathways Involved: It can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exerting its anticancer effects.

Comparaison Avec Des Composés Similaires

Comparé à d'autres dérivés de la quinoléine, 2-[(3,4-difluorophényl)amino]-N-(2-méthoxyphényl)quinoléine-4-carboxamide se distingue par sa combinaison unique de substituants. Des composés similaires incluent :

2-[(3,4-difluorophényl)amino]-N-(4-méthoxyphényl)quinoléine-4-carboxamide : Ne différant que par la position du groupe méthoxy, ce composé peut présenter des activités biologiques et des profils de solubilité différents.

2-[(3,4-difluorophényl)amino]-N-(2-hydroxyphényl)quinoléine-4-carboxamide : La présence d'un groupe hydroxyle au lieu d'un groupe méthoxy peut modifier considérablement sa réactivité et ses interactions avec les cibles biologiques.

Propriétés

Formule moléculaire |

C23H17F2N3O2 |

|---|---|

Poids moléculaire |

405.4 g/mol |

Nom IUPAC |

2-(3,4-difluoroanilino)-N-(2-methoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H17F2N3O2/c1-30-21-9-5-4-8-20(21)28-23(29)16-13-22(27-19-7-3-2-6-15(16)19)26-14-10-11-17(24)18(25)12-14/h2-13H,1H3,(H,26,27)(H,28,29) |

Clé InChI |

WBXHEXGRSZSJMR-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11030436.png)

![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030441.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11030442.png)

![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11030453.png)

![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B11030467.png)

![1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B11030468.png)

![Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030482.png)

![Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(4-methylphenyl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11030487.png)

![4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030500.png)

![(1Z)-1-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030504.png)

![N-((1H-Benzo[d]imidazol-2-yl)methyl)acrylamide](/img/structure/B11030506.png)

![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11030514.png)